

Benchmarking "Benzanilide, 2'-benzoylthio-": A Comparative Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Benzanilide, 2'-benzoylthio-*

Cat. No.: *B086859*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the investigational compound "**Benzanilide, 2'-benzoylthio-**" against established commercial compounds. Given the absence of direct experimental data for "**Benzanilide, 2'-benzoylthio-**", this document serves as a template, outlining the requisite experimental framework for its evaluation. The comparative data presented for "**Benzanilide, 2'-benzoylthio-**" is hypothetical and for illustrative purposes. The primary focus of this guide is on the inhibition of the Abl1 tyrosine kinase, a plausible target for benzanilide derivatives based on existing literature.

Table 1: Comparative Inhibitory Activity against Abl1 Tyrosine Kinase

This table summarizes the in vitro inhibitory activity of "**Benzanilide, 2'-benzoylthio-**" against commercially available Abl1 tyrosine kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	IC50 (nM) against Abl1 Kinase	Selectivity Profile
Benzanilide, 2'-benzoylthio-	[Hypothetical Data: 15]	[Hypothetical Data: High selectivity for Abl1, with minimal off-target effects on Src family kinases]
Imatinib	25-35	Inhibits Abl, c-Kit, and PDGF-R[1][2]
Dasatinib	<1	Potent inhibitor of Abl and Src family kinases[1][3]
Nilotinib	20	20-fold more potent than Imatinib against Abl[1]
Bosutinib	1.2	Dual Src-Abl inhibitor[4]
Ponatinib	0.37	Pan-Bcr-Abl inhibitor, including the T315I mutation[1]

Table 2: Cellular Activity in Bcr-Abl Positive Cell Lines

This table outlines the anti-proliferative activity of the compounds in a cellular context, using the Ba/F3 cell line engineered to express the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).

Compound	Ba/F3 Bcr-Abl IC50 (nM)	Notes
Benzanilide, 2'-benzoylthio-	[Hypothetical Data: 30]	[Hypothetical Data: Demonstrates potent inhibition of Bcr-Abl driven cell proliferation.]
Imatinib	250-500	Standard first-generation inhibitor.[5]
Dasatinib	1-3	High potency in cellular assays.[5]
Nilotinib	20-30	Demonstrates significantly greater cellular potency than Imatinib.
Bosutinib	40	Effective in imatinib-resistant cell lines (excluding T315I).
Ponatinib	0.5-2	Maintains potency against the T315I mutation, a common mechanism of resistance to other inhibitors.[1]

Experimental Protocols

Abl1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This in vitro assay quantifies the activity of the Abl1 kinase by measuring the amount of ADP produced during the kinase reaction.

- Reagents and Materials:
 - Recombinant human Abl1 kinase enzyme
 - Abltide peptide substrate
 - ADP-Glo™ Kinase Assay kit (Promega)[6]

- Test compounds (**Benzanilide**, **2'-benzoylthio-** and commercial inhibitors) dissolved in DMSO.
- Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
- Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the Abl1 enzyme, the peptide substrate, and the test compound to the kinase reaction buffer. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. e. Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. f. Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay (Ba/F3 Bcr-Abl)

This assay assesses the ability of the compounds to inhibit the proliferation of Bcr-Abl-dependent cells.

- Cell Line:
 - Ba/F3 murine pro-B cell line stably transfected with the p210 Bcr-Abl fusion gene.
- Procedure: a. Culture the Ba/F3 Bcr-Abl cells in appropriate media. b. Seed the cells into 96-well plates. c. Add serial dilutions of the test compounds and incubate for 72 hours. d. Assess cell viability using a standard method, such as the MTS assay. e. Measure the absorbance at the appropriate wavelength to determine the number of viable cells. f. Calculate the IC₅₀ values by plotting the percentage of viable cells against the logarithm of the compound concentration.^[5]

Visualizations

Caption: Workflow for determining the in vitro inhibitory activity of test compounds against Abl1 kinase.

Caption: Simplified signaling pathway of Bcr-Abl and the point of inhibition by tyrosine kinase inhibitors.

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